

# Application Notes and Protocols: Asivatrep in an Oxazolone-Induced Dermatitis Mouse Model

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## Compound of Interest

Compound Name: Asivatrep

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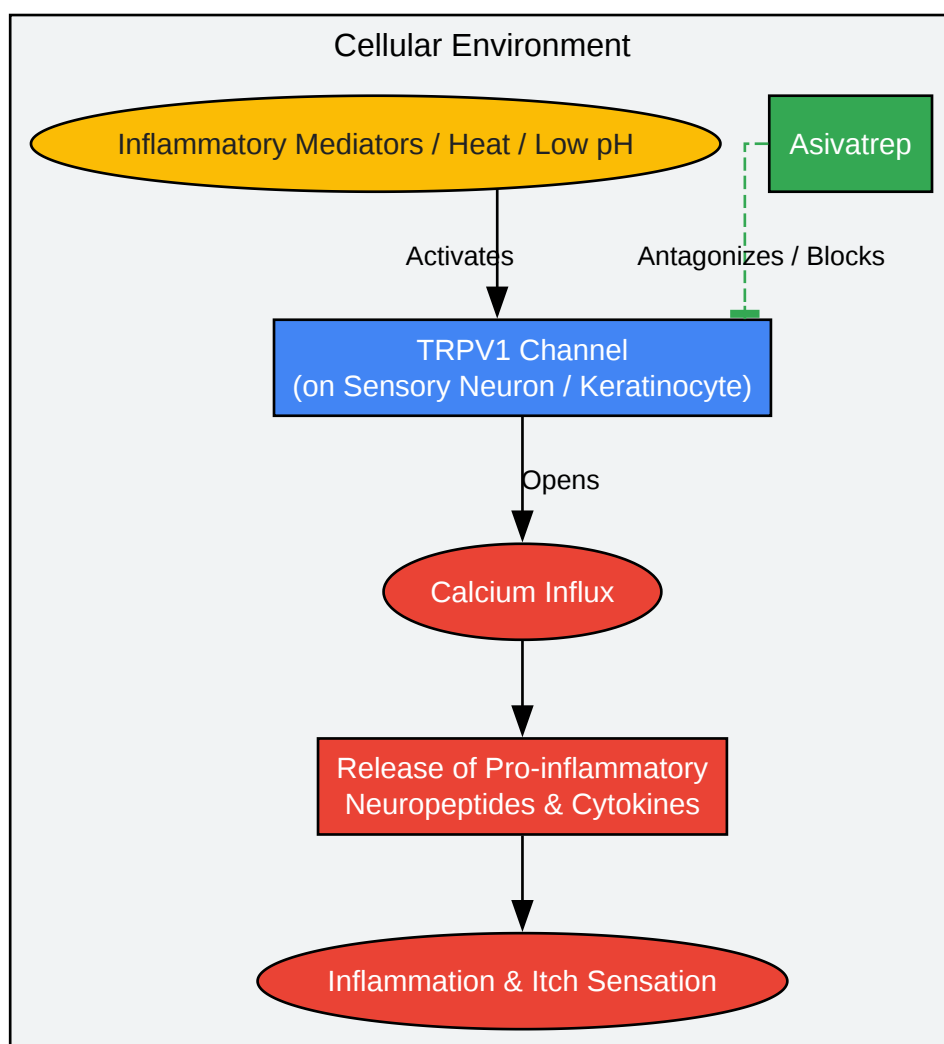
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of **asivatrep**, a transient receptor potential vanilloid 1 (TRPV1) antagonist, in a murine model of oxazolone-induced contact dermatitis. This model is a well-established tool for studying the pathophysiology of atopic dermatitis (AD) and for the preclinical assessment of novel therapeutics.

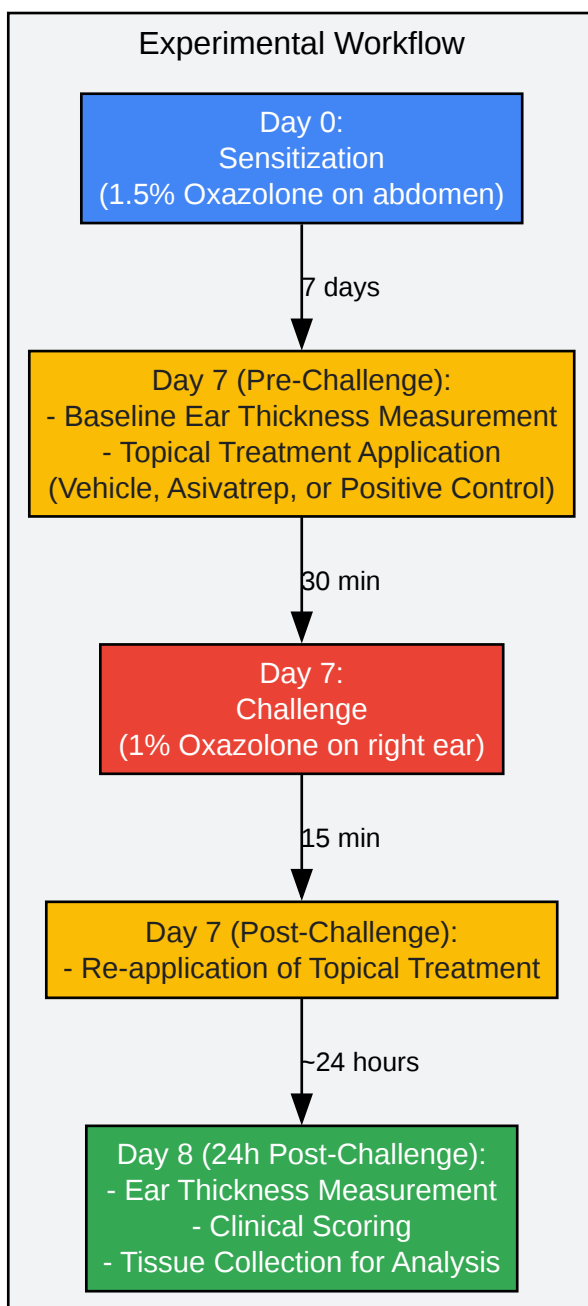
## Introduction

Atopic dermatitis is a chronic inflammatory skin disease characterized by pruritus (itch) and eczematous lesions.<sup>[1][2]</sup> The transient receptor potential vanilloid 1 (TRPV1) channel is a key player in mediating itch and inflammation in AD.<sup>[1]</sup> **Asivatrep** (formerly PAC-14028) is a potent and selective TRPV1 antagonist that has shown promise in reducing the signs and symptoms of AD in clinical trials.<sup>[1]</sup> By blocking TRPV1, **asivatrep** can disrupt the signaling pathways that lead to the release of pro-inflammatory mediators, thereby alleviating itch and inflammation.<sup>[3]</sup> The oxazolone-induced dermatitis model in mice mimics key features of human AD, including a Th2-dominant inflammatory response, making it a relevant model for preclinical evaluation of **asivatrep**.<sup>[4][5]</sup>

## Mechanism of Action of Asivatrep

**Asivatrep** functions by selectively blocking the TRPV1 ion channel, which is found on sensory neurons, keratinocytes, and other skin cells.[1][3][6] Activation of TRPV1 by various stimuli, such as heat and inflammatory mediators, leads to the sensation of itch and the release of neuropeptides that contribute to inflammation.[2][3] By inhibiting TRPV1, **asivatrep** is thought to interrupt this cycle, leading to a reduction in pruritus and skin inflammation.[2][3]





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